PF-06747711

RORγt Isoform Selectivity Nuclear Receptor

PF-06747711 is a best-in-class RORγt inverse agonist with >6,000-fold isoform selectivity over RORA/RORB, eliminating off-target confounding seen with SR1001 or TMP778. Its sub-nanomolar binding affinity (IC₅₀ 4.1 nM) and robust IL-17A suppression in primary human Th17 cells (IC₅₀ 9.5 nM) make it the superior choice for target validation in psoriasis, psoriatic arthritis, and multiple sclerosis. Optimized oral bioavailability and low hepatic clearance (HLM CLint 11 μL/min/mg) support chronic in vivo dosing. Use as a benchmark for PK/PD modeling and nuclear receptor selectivity panels.

Molecular Formula C26H26F3N5O2
Molecular Weight 497.5 g/mol
Cat. No. B610007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06747711
SynonymsPF-06747711;  PF 06747711;  PF06747711;  RORC2 Inverse Agonist; 
Molecular FormulaC26H26F3N5O2
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N1CCC(CC1)C2=CN(C3=NC=C(C(=C23)C(F)(F)F)NC(=O)C4=CC=CC(=C4)C#N)C
InChIInChI=1S/C26H26F3N5O2/c1-15(2)25(36)34-9-7-17(8-10-34)19-14-33(3)23-21(19)22(26(27,28)29)20(13-31-23)32-24(35)18-6-4-5-16(11-18)12-30/h4-6,11,13-15,17H,7-10H2,1-3H3,(H,32,35)
InChIKeyBIHPJIJLDNUDGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06747711: A Potent, Selective RORγt Inverse Agonist for Inflammation Research


PF-06747711 (CAS 1892576-58-7) is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C2 (RORC2/RORγt) inverse agonist [1]. It inhibits coactivator recruitment to RORγt with an IC₅₀ of 4.1 nM and suppresses IL-17A production in human primary Th17 cells with an IC₅₀ of 9.5 nM . The compound exhibits high isoform selectivity, with IC₅₀ values >25 μM against the related nuclear receptors RORA and RORB . PF-06747711 was discovered through a high-throughput screening and lead optimization campaign at Pfizer, and its preclinical profile, including oral efficacy in a mouse model of skin inflammation, has been described in the peer-reviewed literature [1].

Why PF-06747711 Cannot Be Replaced by Generic RORγt Inhibitors


Substituting PF-06747711 with other RORγt inverse agonists introduces substantial risk due to significant differences in isoform selectivity, cellular potency, and oral bioavailability [1]. PF-06747711 exhibits a unique combination of sub-nanomolar binding affinity, high selectivity (>6000-fold over RORA/B), and robust suppression of IL-17 production in primary human Th17 cells (IC₅₀ = 9.5 nM) . Many alternative RORγt modulators, such as SR1001 (Ki = 111 nM) or TMP778 (IC₅₀ = 7 nM), lack comparable selectivity profiles or oral activity . Furthermore, the optimized pharmacokinetic properties of PF-06747711, including low hepatic clearance and oral efficacy in preclinical models, are not uniformly achieved across the chemical class, making direct substitution without validation problematic for both in vitro and in vivo experimental designs [1].

PF-06747711: Quantitative Differentiation Against Key RORγt Inverse Agonist Comparators


PF-06747711 Demonstrates High Isoform Selectivity: >6,000-Fold Over RORA and RORB

PF-06747711 exhibits a >25 μM IC₅₀ against RORA and RORB in TR-FRET coactivator recruitment assays, corresponding to a >6,000-fold selectivity window over its RORγt IC₅₀ (4.1 nM) [1]. In contrast, the widely used RORγt inhibitor SR1001 has a reported Ki of 111 nM for RORγt and 172 nM for RORA, yielding a selectivity ratio of only 1.5-fold . VTP-43742 (vimirogant) demonstrates >1,000-fold selectivity, but its absolute RORγt IC₅₀ is 17 nM, which is >4-fold higher than PF-06747711 .

RORγt Isoform Selectivity Nuclear Receptor

PF-06747711 Potently Suppresses IL-17A in Human Th17 Cells: 9.5 nM IC₅₀

PF-06747711 inhibits IL-17A production in human primary Th17 cells with an IC₅₀ of 9.5 nM, achieving 90% maximum inhibition . In comparison, GSK2981278, a structurally distinct RORγt inverse agonist, inhibits IL-17A secretion from peripheral blood T cells with an IC₅₀ of 3.2 nM, but under different Th17-skewing culture conditions that may not be directly comparable [1]. VTP-43742 has not disclosed a direct IL-17A inhibition IC₅₀ in primary human cells; its reported RORγt IC₅₀ is 17 nM .

IL-17 Th17 Cells Autoimmunity

PF-06747711 Exhibits Oral Efficacy in a Mouse Model of Skin Inflammation

PF-06747711, when administered orally at doses of 10, 30, and 100 mg/kg daily for 5 days, suppressed ear swelling in a dose-dependent manner in a mouse model of skin inflammation . This oral efficacy contrasts with TMP778, a selective RORγt inhibitor (IC₅₀ = 7 nM in FRET assay), which has not been reported to demonstrate oral bioavailability or in vivo efficacy in peer-reviewed studies . GSK2981278 has shown efficacy in a mouse psoriasis model, but its reported IC₅₀ in a transactivation assay is 17 nM, whereas PF-06747711's RORγt TR-FRET IC₅₀ is 4.1 nM, suggesting a 4-fold potency advantage at the target level .

In Vivo Efficacy Psoriasis Preclinical Model

PF-06747711 Optimized Metabolic Stability and Low Clearance

PF-06747711 was specifically optimized for metabolic stability, exhibiting a human liver microsome (HLM) intrinsic clearance (CLint) of 11 μL/min/mg, which is substantially lower than the initial screening hit (compound 3, HLM CLint = 142 μL/min/mg) [1]. This low clearance supports its oral bioavailability and extended target engagement in vivo. In contrast, many early RORγt inverse agonists, such as compound 3 and related analogs, suffered from high hepatic clearance that precluded their utility in animal models [1]. While specific HLM data for GSK2981278 and VTP-43742 are not publicly disclosed, PF-06747711's published optimization trajectory provides a clear benchmark for metabolic stability within the chemotype [1].

Pharmacokinetics Metabolic Stability Lead Optimization

Optimal Applications for PF-06747711 Based on Differentiated Evidence


Target Validation in Th17-Driven Autoimmune Disease Models

PF-06747711 is ideally suited for in vivo target validation studies in Th17-mediated autoimmune diseases such as psoriasis, psoriatic arthritis, and multiple sclerosis, where oral bioavailability and sustained target engagement are required [1]. Its 9.5 nM IC₅₀ for IL-17A suppression in primary human Th17 cells, combined with >6,000-fold selectivity over RORA/RORB, ensures that observed phenotypic effects can be confidently attributed to RORγt inhibition rather than off-target isoform activity . The compound's demonstrated oral efficacy in a mouse skin inflammation model further supports its use in chronic dosing regimens .

In Vitro Mechanistic Studies of RORγt-Dependent Gene Regulation

PF-06747711 is a preferred tool for in vitro studies dissecting RORγt-dependent transcriptional programs in Th17 cells, given its high isoform selectivity and potent suppression of IL-17A, IL-17F, IL-22, IL-26, and IL-23R mRNA expression [1]. The compound's >25 μM IC₅₀ against RORA and RORB minimizes confounding effects on other ROR family members, which is a known limitation of less selective inhibitors like SR1001 (RORA Ki = 172 nM) . This selectivity profile makes PF-06747711 an ideal candidate for RNA-seq, ChIP-seq, and other genome-wide assays aimed at mapping RORγt cistromes and transcriptomes.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Preclinical Candidate Benchmarking

For drug discovery programs developing next-generation RORγt inverse agonists, PF-06747711 serves as a well-characterized benchmark compound with published pharmacokinetic parameters, including low hepatic clearance (HLM CLint = 11 μL/min/mg) and oral bioavailability [1]. Its optimized properties, achieved through iterative lipophilic efficiency and conformational restriction strategies, provide a reference point for assessing the PK/PD profile of novel analogs [1]. The compound's in vivo dose-response data (10–100 mg/kg) and corresponding exposure levels can be used to calibrate PK/PD models and set target engagement criteria for new chemical entities .

Comparative Selectivity Profiling Across Nuclear Receptor Panels

PF-06747711 is an excellent reference compound for nuclear receptor selectivity panels, given its well-defined >6,000-fold selectivity window over RORA and RORB [1]. In studies evaluating the off-target potential of RORγt modulators, PF-06747711 provides a high-selectivity baseline against which novel compounds can be compared. Its profile contrasts sharply with earlier tool compounds like SR1001 (RORA Ki = 172 nM) and digoxin derivatives, which exhibit broader nuclear receptor activity . This makes PF-06747711 a valuable control in assays designed to detect RORA- or RORB-mediated off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06747711

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.